Cas no 1801923-09-0 (Benzo[d]isoxazole-6--boronic acid)

Benzo[d]isoxazole-6-boronic acid is a heterocyclic boronic acid derivative widely utilized in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. Its isoxazole ring confers stability and reactivity, while the boronic acid moiety enables efficient coupling with aryl or vinyl halides under mild conditions. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecular architectures. It exhibits good solubility in common organic solvents, facilitating handling in catalytic systems. The product’s high purity and consistent performance make it a reliable building block for medicinal chemistry and materials science applications. Proper storage under inert conditions is recommended to maintain stability.
Benzo[d]isoxazole-6--boronic acid structure
1801923-09-0 structure
Product name:Benzo[d]isoxazole-6--boronic acid
CAS No:1801923-09-0
MF:C7H6BNO3
MW:162.938441753387
MDL:MFCD13190359
CID:5181815

Benzo[d]isoxazole-6--boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-1,2-benzisoxazol-6-yl-
    • Benzo[d]isoxazole-6--boronic acid
    • MDL: MFCD13190359
    • Inchi: 1S/C7H6BNO3/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H
    • InChI Key: GWZPDBYKFYDIKE-UHFFFAOYSA-N
    • SMILES: B(C1=CC2=C(C=C1)C=NO2)(O)O

Benzo[d]isoxazole-6--boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1125054-250mg
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
250mg
$665 2024-07-28
Enamine
EN300-3256167-1g
(1,2-benzoxazol-6-yl)boronic acid
1801923-09-0 95%
1g
$428.0 2023-11-13
Enamine
EN300-3256167-0.1g
(1,2-benzoxazol-6-yl)boronic acid
1801923-09-0 95%
0.1g
$376.0 2023-11-13
Enamine
EN300-3256167-10g
(1,2-benzoxazol-6-yl)boronic acid
1801923-09-0 95%
10g
$1839.0 2023-11-13
eNovation Chemicals LLC
Y1125054-250mg
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
250mg
$665 2025-02-25
eNovation Chemicals LLC
Y1125054-100mg
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
100mg
$555 2025-02-20
eNovation Chemicals LLC
Y1125054-1g
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
1g
$1545 2025-02-20
eNovation Chemicals LLC
Y1125054-500mg
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
500mg
$985 2024-07-28
eNovation Chemicals LLC
Y1125054-5g
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
5g
$5465 2024-07-28
eNovation Chemicals LLC
Y1125054-1g
Benzo[d]isoxazole-6--boronic acid
1801923-09-0 95%
1g
$1545 2024-07-28

Additional information on Benzo[d]isoxazole-6--boronic acid

Benzo[d]isoxazole-6-boronic Acid: A Comprehensive Overview

Benzo[d]isoxazole-6-boronic acid, also known by its CAS registry number CAS No. 1801923-09-0, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery. This compound is a derivative of benzo[d]isoxazole, a heterocyclic aromatic system, with a boronic acid group attached at the 6-position. The presence of the boronic acid moiety makes it particularly valuable for Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of complex organic molecules.

The structure of Benzo[d]isoxazole-6-boronic acid is characterized by a fused ring system consisting of a benzene ring and an isoxazole ring. The isoxazole ring contains one nitrogen and one oxygen atom, contributing to the compound's unique electronic properties. The boronic acid group (-B(OH)₂) at the 6-position is highly reactive and enables this compound to participate in various coupling reactions, making it a valuable building block in organic synthesis.

Recent advancements in the field of heterocyclic chemistry have highlighted the potential of Benzo[d]isoxazole-6-boronic acid in drug discovery. Researchers have explored its role as a scaffold for designing bioactive molecules with potential applications in treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to undergo multiple functionalization reactions allows for the creation of diverse libraries of compounds that can be screened for biological activity.

In addition to its role in drug discovery, Benzo[d]isoxazole-6-boronic acid has found applications in materials science. Its electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have demonstrated that derivatives of this compound can exhibit favorable charge transport properties, which are essential for high-performance electronic devices.

The synthesis of Benzo[d]isoxazole-6-boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of an appropriate boronic ester with a suitably substituted benzo[d]isoxazole derivative using transition metal catalysts. This method ensures high yields and excellent control over the product's structure.

The stability and reactivity of Benzo[d]isoxazole-6-boronic acid make it an attractive candidate for use in click chemistry applications. Click chemistry relies on reactions that are fast, efficient, and highly selective, making them ideal for constructing complex molecules with ease. The boronic acid group in this compound facilitates such reactions, enabling chemists to rapidly assemble intricate molecular architectures.

In terms of spectroscopic properties, Benzo[d]isoxazole-6-boronic acid exhibits distinct absorption and emission characteristics due to its conjugated π-system. These properties have been exploited in fluorescence-based sensing applications, where the compound serves as a sensitive probe for detecting various analytes, including metal ions and small organic molecules.

The environmental impact of synthesizing and using Benzo[d]isoxazole-6-boronic acid has also been a topic of interest among researchers. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce the use of hazardous reagents. These sustainable approaches align with the growing demand for environmentally friendly chemical processes in the modern era.

In conclusion, Benzo[d]isoxazole-6-boronic acid, with its unique structural features and reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its versatility as a chemical building block. As research into this compound progresses, it is anticipated that new insights will emerge, further expanding its utility in both academic and industrial settings.

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